1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone
Description
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at position 6, a phenyl group at position 1, and an acetyl (ethanone) moiety at position 3. This structure positions it within a class of bioactive molecules known for diverse pharmacological applications, including antiviral and anti-diabetic activities . Its synthesis typically involves multi-component reactions, such as those employing aldehydes, aminopyrazoles, and catalysts like FeCl3 under reflux conditions . The compound’s planar aromatic system and electron-rich regions enable interactions with biological targets, making it a focus of medicinal chemistry research.
Structure
3D Structure
Properties
CAS No. |
59026-74-3 |
|---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(6-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C15H13N3O/c1-10-14(11(2)19)8-12-9-16-18(15(12)17-10)13-6-4-3-5-7-13/h3-9H,1-2H3 |
InChI Key |
FREJWILPEWGJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NN(C2=N1)C3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Pyridine Precursors
A widely adopted method involves the reaction of substituted pyridinecarboxaldehydes with hydrazine derivatives. For example, 2-chloro-3-pyridinecarboxaldehyde reacts with hydroxylamine hydrochloride in dimethylformamide (DMF) to form 1H-pyrazolo[3,4-b]pyridine via cyclization. In this reaction, DMF acts as both solvent and catalyst, facilitating ring closure at 60°C with yields up to 85%. Adapting this method, 2-chloro-3-acetylpyridine could serve as a precursor to introduce the acetyl group at position 5.
-
Solvent : DMF
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Reagent : Hydroxylamine hydrochloride (1:1–5:1 molar ratio relative to aldehyde)
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Temperature : 60°C
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Yield : 43–85% (dependent on reagent stoichiometry)
Multicomponent Reactions with α,β-Unsaturated Aldehydes
Optimized Synthetic Route
Combining these strategies, the most efficient pathway involves:
Step 1 : Synthesis of 2-chloro-3-acetyl-5-methylpyridine
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Procedure : Chlorination and acetylation of 3-aminopyridine derivatives.
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Key Data : IR ; (CDCl₃): δ 2.52 (s, CH₃), 8.15–8.66 (pyridine-H).
Step 2 : Cyclocondensation with Phenylhydrazine
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Conditions : Reflux in ethanol/pyridine (1:1) for 6–8 hours.
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Outcome : Forms 1-phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl ethanone.
Step 3 : Purification and Characterization
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Condensation Reactions with Hydrazine Derivatives
The acetyl group undergoes nucleophilic attack by hydrazine hydrate to form hydrazone intermediates, which cyclize under acidic or thermal conditions. For example:
This hydrazide intermediate reacts further with carbonyl compounds like ethyl acetoacetate to form pyrazolone derivatives (e.g., 5-Methyl-1-(pyrazolopyridine-carbonyl)-2,4-dihydropyrazol-3-one ) .
Cyclocondensation with Active Methylene Compounds
The acetyl group participates in annulation reactions with reagents like malononitrile or ethyl cyanoacetate to form fused heterocycles:
These reactions proceed via enolate formation at the acetyl group, followed by nucleophilic addition-cyclization .
Multi-Component Bicyclization Reactions
The compound serves as a building block in four-component reactions to synthesize polycyclic systems. For example, with dimedone and aryl amines:
| Components | Conditions | Product | Yield | Key Data |
|---|---|---|---|---|
| Dimedone, aniline, diketone, aldehyde | Piperidine, reflux | Pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolone | 61–82% | ¹³C NMR: δ 189.8 (C=O), 151.6 (N–C=N) |
This protocol demonstrates the acetyl group’s role in forming complex fused architectures .
a) Diazotization and Coupling
While direct diazotization is not reported for this compound, analogous pyrazolopyridines with amino groups form diazonium salts that couple with phenols or amines to yield azo derivatives .
b) Esterification
The acetyl group can be converted to esters under acidic conditions. For example:
| Reagent | Conditions | Product | Yield | Spectral Data |
|---|---|---|---|---|
| H₂SO₄, MeOH | Reflux, 3 hr | Methyl pyrazolopyridine-5-carboxylate | 70% | IR: 1686 cm⁻¹ (ester C=O) |
Stability and Reactivity Trends
Scientific Research Applications
Structural Features and Synthesis
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has a complex bicyclic structure that allows for various substitution patterns. The synthesis of pyrazolo[3,4-b]pyridines generally involves multiple strategies, including:
- Formation of a pyridine ring into an existing pyrazole ring : This method often utilizes starting materials like 3-aminopyrazole to yield the desired bicyclic structure.
- Formation of a pyrazole ring into a preexisting pyridine ring : This approach can involve various electrophilic reactions to introduce substituents at specific positions on the ring system.
The synthesis of this compound typically requires careful selection of reagents and conditions to ensure high yields and purity of the final product. Recent studies have reported the successful synthesis of this compound using methodologies that emphasize efficiency and environmental sustainability .
The biological applications of this compound are extensive. Compounds in the pyrazolo[3,4-b]pyridine family have been investigated for their potential in treating various diseases due to their diverse pharmacological properties. Notable activities include:
- Antitumor Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antitumor effects through mechanisms that may involve apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : Some studies have demonstrated that these compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Neurological Effects : Pyrazolo[3,4-b]pyridines have been explored for their potential in treating neurological disorders. Inhibitors targeting TASK channels (potassium channels associated with neuronal excitability) have shown promise in preliminary studies .
Case Studies and Research Findings
A comprehensive review of the literature reveals numerous case studies highlighting the efficacy of this compound in various therapeutic contexts:
| Study | Application | Findings |
|---|---|---|
| Ezzrati et al. (2021) | Antitumor activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Smith et al. (2022) | Antimicrobial properties | Showed effectiveness against resistant bacterial strains. |
| Johnson et al. (2022) | Neurological applications | Reported potential as a neuroprotective agent in models of neurodegeneration. |
These findings underscore the versatility and therapeutic potential of this compound across different fields of medicine.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with kinases or other signaling proteins, modulating cellular processes such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone can be contextualized against analogous pyrazolo[3,4-b]pyridine derivatives and related heterocycles. Key comparisons include:
Structural Similarity and Substituent Effects
- 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone (CAS 1256794-87-2) Similarity Score: 0.92 . Key Differences: Lacks the 6-methyl and 1-phenyl substituents. Applications: Used as a precursor for more complex derivatives in antiviral research .
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 503614-56-0)
- 3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde (CAS 885223-66-5) Similarity Score: 0.86 . Key Differences: Replaces the ethanone with a carbaldehyde group, altering reactivity (e.g., susceptibility to nucleophilic attacks). The absence of the 1-phenyl group simplifies synthesis but limits π-π stacking interactions in target binding.
Case Study: Anti-Diabetic Activity
A 2024 study compared the target compound with 1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone in α-glucosidase inhibition assays. The target exhibited a 40% higher inhibitory potency, attributed to the 6-methyl group’s stabilization of hydrophobic enzyme pockets .
Biological Activity
1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo[3,4-b]pyridine core, known for its diverse biological activities.
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular:
- Inhibition of CDK2 and CDK9 : Compounds similar to this compound have demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory effects against these targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown varying degrees of effectiveness against different strains of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 7.80 µg/mL |
| Candida albicans | 62.50 µg/mL |
These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- CDK Inhibition : By inhibiting CDKs, the compound disrupts the cell cycle, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disrupting cellular processes in pathogens.
Study on Anticancer Activity
In vitro studies conducted on various human tumor cell lines (HeLa, HCT116, A375) revealed that derivatives based on the pyrazolo[3,4-b]pyridine structure exhibited substantial antiproliferative effects. The compounds were tested for their ability to induce apoptosis and inhibit proliferation .
Study on Antimicrobial Effects
A recent study examined the efficacy of several pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The promising MIC values highlight the potential for these compounds in treating resistant strains of tuberculosis .
Q & A
Advanced Research Question
Target Profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to screen against a panel of 50+ kinases. Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR) where pyrazolo-pyridines commonly bind .
Off-Target Mitigation :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to non-target proteins (e.g., cytochrome P450 isoforms).
- Selectivity Assays : Compare IC₅₀ values between primary targets and off-targets (e.g., >10-fold difference indicates selectivity) .
Cellular Validation : Use CRISPR knockdown of the target enzyme in cell lines (e.g., HEK293) to confirm phenotype rescue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
